2-methoxy-N-[(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]benzamide
Description
The compound 2-methoxy-N-[(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]benzamide features a 1,2,4-triazole core substituted with a phenyl group at position 4 and a sulfanyl-linked ethyl-oxo-tetrahydroquinoline moiety at position 3. The benzamide group at position 3 includes a methoxy substituent on the aromatic ring. This structure combines heterocyclic and aromatic elements, which are common in pharmacologically active compounds, particularly those targeting enzymes or receptors requiring planar and lipophilic interactions .
Properties
IUPAC Name |
N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N5O3S/c1-36-24-16-8-6-14-22(24)27(35)29-18-25-30-31-28(33(25)21-12-3-2-4-13-21)37-19-26(34)32-17-9-11-20-10-5-7-15-23(20)32/h2-8,10,12-16H,9,11,17-19H2,1H3,(H,29,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZDZJKFJFYPIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)N4CCCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]benzamide typically involves multi-step organic synthesis. The process begins with the preparation of the core structures, such as the triazole and tetrahydroquinoline rings, followed by their functionalization and coupling.
Triazole Formation: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.
Tetrahydroquinoline Synthesis: The tetrahydroquinoline moiety can be prepared through the Pictet-Spengler reaction, which involves the condensation of an arylamine with an aldehyde or ketone.
Coupling Reactions: The final coupling of the triazole and tetrahydroquinoline intermediates with the benzamide and methoxy groups is achieved through nucleophilic substitution or amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-[(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the methoxy or sulfanyl groups to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the triazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Medicinal Chemistry: The compound’s structural features make it a candidate for drug development, particularly for targeting specific biological pathways.
Biological Studies: It can be used in studies to understand its interaction with various enzymes and receptors.
Chemical Biology: The compound can serve as a probe to study cellular processes and molecular mechanisms.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-methoxy-N-[(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups allow it to bind to active sites or allosteric sites, modulating the activity of the target proteins. This can lead to changes in cellular signaling pathways, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with 1,2,4-Triazole Cores
Several analogues share the 1,2,4-triazole scaffold but differ in substituents, influencing their physicochemical and biological properties:
Key Observations :
- Bioactivity: The tetrahydroquinoline group in the target compound may enhance binding to targets requiring fused aromatic systems (e.g., kinases or GPCRs), compared to benzothiazole (electron-deficient) or pyrazolyl-thiophene (bulkier) substituents .
- Tautomerism : Unlike thione tautomers in compounds [7–9] (IR νC=S at 1247–1255 cm⁻¹), the target compound’s sulfanyl group likely stabilizes the triazole in a single tautomeric form, avoiding equilibrium shifts that could affect stability .
Spectral Data :
- IR Spectroscopy : The target compound’s carbonyl (C=O) stretch (expected ~1660–1680 cm⁻¹) aligns with benzamide derivatives like [4–6], while the absence of νS-H (~2500–2600 cm⁻¹) confirms the absence of thiol tautomers .
- NMR : The methoxy group in the benzamide moiety will show a singlet at ~3.8–4.0 ppm (¹H) and 55–60 ppm (¹³C), similar to trimethoxybenzamide derivatives .
Computational Similarity and Bioactivity Predictions
Using Tanimoto coefficients (Tc) and molecular fingerprints:
- Tanimoto Similarity : The target compound shares moderate similarity (Tc ~0.6–0.7) with benzamide-triazole derivatives in –14, based on MACCS keys or Morgan fingerprints .
Pharmacokinetic and Toxicity Considerations
- Metabolic Stability : The methoxy group may reduce oxidative metabolism compared to halogenated derivatives (e.g., difluorophenyl in ), though this requires experimental validation.
Biological Activity
2-Methoxy-N-[(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and its effects on various biological systems.
Synthesis
The synthesis of this compound typically involves several multi-step organic reactions. Key steps include:
- Formation of the Tetrahydroquinoline Core : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : The methoxy and sulfanyl groups are introduced using specific reagents under controlled conditions.
- Final Coupling : The benzamide moiety is attached to complete the synthesis.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains and fungi. For example:
- Mycobacterial Activity : It has been tested against Mycobacterium tuberculosis with promising results comparable to standard treatments like isoniazid .
Inhibition of Photosynthetic Electron Transport
The compound has also been evaluated for its ability to inhibit photosynthetic electron transport (PET) in chloroplasts. This activity suggests potential applications in agricultural biotechnology as a herbicide or plant growth regulator .
The precise mechanism of action for this compound involves interaction with specific molecular targets:
- Enzyme Inhibition : The triazole ring may interact with enzymes involved in cellular metabolism.
- Receptor Modulation : The compound may act on various receptors influencing cellular signaling pathways.
Case Studies and Research Findings
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Variations in the substituents on the benzamide and triazole rings can significantly alter its biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
